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These application notes and protocols provide a comprehensive guide for leveraging the
genomic sequencing data generated by the Nigeria Centre for Disease Control and Prevention
(NCDC) and its partners for advanced viral evolution studies. Understanding the genetic
changes in viruses is paramount for the development of effective diagnostics, therapeutics, and
vaccines. Nigeria's expanding genomic surveillance capabilities offer a valuable resource for
the global scientific community to track and combat viral threats.

Accessing and Utilizing NCDC's Genomic Data

Nigeria contributes significantly to global genomic databases, enhancing the transparency and
accessibility of its public health data. The primary repository for accessing Nigerian viral
genomic sequences, particularly for SARS-CoV-2, is the Global Initiative on Sharing All
Influenza Data (GISAID).

Data Access Protocol:

o GISAID Registration: To access the data, researchers must register for a GISAID account.
This involves providing personal and institutional details and agreeing to the GISAID
Database Access Agreement, which ensures the responsible use of the data and proper
attribution to the data providers[1][2][3][4][5].
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o Data Search and Download: Once registered, researchers can use the GISAID search
interface to find specific datasets. For Nigerian data, searches can be filtered by country,
collection date, and viral lineage. The platform allows for the download of sequences in
FASTA format, along with associated metadata.

o Data Usage and Acknowledgment: In all publications and presentations that utilize GISAID
data, it is mandatory to acknowledge the originating and submitting laboratories. This
practice upholds the principles of equitable data sharing and recognizes the efforts of the
institutions that generated the data[1].

The NCDC has also launched a National Genomics Sequencing Consortium to further enhance
public health infrastructure and data sharing, which may lead to more direct data access
portals in the future[6][7][8].

Key Experimental Protocols for Viral Evolution
Studies

The following protocols outline the fundamental bioinformatics analyses that can be performed
on NCDC's genomic sequencing data to study viral evolution.

Phylogenetic Analysis

Phylogenetic analysis is crucial for understanding the evolutionary relationships between
different viral strains, tracking the spread of outbreaks, and identifying the emergence of new
variants.

Protocol for Phylogenetic Tree Construction:
e Sequence Alignment:
o Gather the downloaded viral sequences in FASTA format.

o Perform multiple sequence alignment (MSA) using tools like MAFFT or ClustalW to align
the sequences and identify homologous regions[9]. It is critical to ensure the alignment is
accurate, as it forms the basis for the phylogenetic inference.

* Phylogenetic Inference:
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o Use the aligned sequences to construct a phylogenetic tree. Common methods include:

» Maximum Likelihood (ML): Programs like RAXML, 1Q-TREE, and PhyML are widely
used for their statistical robustness.

» Bayesian Inference: Software such as BEAST and MrBayes can incorporate temporal
data (sampling dates) to estimate evolutionary rates and divergence times.

e Tree Visualization and Interpretation:

o Visualize the resulting phylogenetic tree using software like FigTree, iTOL (Interactive Tree
Of Life), or other tree viewers.

o Analyze the branching patterns to infer relationships between different viral isolates.
Clustered sequences suggest a common origin and potential transmission links.

Mutational Analysis

Identifying and characterizing mutations is fundamental to understanding changes in viral
fitness, transmissibility, virulence, and susceptibility to therapeutics.

Protocol for Variant Calling and Annotation:
» Reference Genome Mapping:

o Align the raw sequencing reads (if available) or assembled consensus sequences to a
reference viral genome using aligners like BWA or Bowtie2.

e Variant Calling:

o Use variant calling tools such as GATK, SAMtools, or VarScan to identify single nucleotide
polymorphisms (SNPs), insertions, and deletions (indels) compared to the reference
genome.

e Variant Annotation:

o Annotate the identified variants to determine their effect on viral proteins (e.g.,
synonymous, non-synonymous, frameshift mutations) using tools like SnpEff or
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ANNOVAR. This step is critical for prioritizing mutations that may have a functional impact.

e Frequency and Distribution Analysis:

o Analyze the frequency and distribution of key mutations across different geographic
regions and time points to track the evolution of specific variants of concern.

Quantitative Data Summary

The following tables summarize key quantitative data from studies that have utilized genomic
sequencing data from Nigeria.

Table 1: Lassa Virus Lineage Distribution in Nigeria (2018 Outbreak)

. Number of Predominant o
Lineage Key Findings
Genomes States
Represents the
) majority of cases in
I 105 Edo, Ondo, Ebonyi
the 2018 outbreak[10]
[11].
Circulating at a lower
1] 15 Edo, Ondo frequency compared

to Lineage II[10][11].

) Geographically
Bauchi, Plateau, o i
v 9 distinct from Lineages

Taraba
[I'and HI[10][11].

Diverse lineages co-
circulated, suggesting
multiple independent
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Total 129 transmissions rather
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emergent strain
driving the
outbreak[10][11][12].
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Table 2: SARS-CoV-2 Variants of Concern (VOCs) and Variants of Interest (VOISs) in Nigeria (as
of early 2023)

] . ] Public Health
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Variant . : . Significance in
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Nigeria

Detected in Nigeria in
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[14].
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variant globally and in
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Delta B.1.617.2 associated with
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transmissibility and
disease severity.
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waves of infection in
B.1.1.529 and sub- ) o ]
) ] Numerous mutations Nigeria due to high
Omicron lineages (BA.1, BA.2, ) ) ) o
in the spike protein transmissibility and
BA.4, BA5)
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properties[15].

Visualizing Key Biological Pathways and Workflows

Understanding the molecular interactions between viruses and host cells is crucial for
developing targeted therapies. The following diagrams, generated using Graphviz, illustrate key
signaling pathways and experimental workflows.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.brandiconimage.com/2021/02/ncdc-begins-genomic-surveillance-of.html?m=1
https://www.thisdaylive.com/2021/02/20/ncdc-begins-genomic-surveillance-of-sars-cov-2/
https://www.researchgate.net/publication/396511348_Genomic_diversity_and_surveillance_of_SARS-CoV-2_in_Nigeria
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Extracellular Space

1. Binding

Cell Membrane

Endocytosis

Spike
Protein

Cleavage.

2 Entry
ACE2 Receptor

Signal Transduction

Extracellular Space

1. Initial Binding

TMPRSS2

Downstream

Signaling
(e.g., NF-kB)

Intracellular Space

Viral RNA
Release

Inflammatory
Response

Cell Membrane

. 2. Endocytosis

Glycoprotein
Complex (GPC)

Intracellular Space

Em A.Conlomalionalchangei@ 5. Genome Release @

© 2025 BenchChem. All rights reserved.

6/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Clinical Sample
(e.g., swab)

Viral RNA Extraction

Sequencing Library
Preparation

Next-Generation
Sequencing (NGS)

Data Quality Control

Genome Assembly

Phylogenetic Mutational
Analysis Analysis

Interpretation &
Public Health Action

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b077871?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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